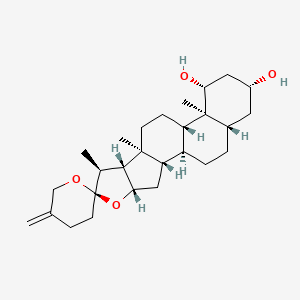

Australigenin

Description

Contextualization within Natural Products Chemistry Research

Natural products have historically been a cornerstone of drug discovery, providing a rich source of complex and diverse chemical structures with a wide range of biological activities. iscientific.orgnih.gov The field of natural products chemistry focuses on the isolation, structure elucidation, and synthesis of these compounds, which are secondary metabolites produced by organisms like plants, fungi, and marine life. iscientific.org This research is pivotal for identifying new therapeutic agents and understanding fundamental biological processes. Many clinically used drugs, including the anticancer agent paclitaxel (B517696) and the antimalarial drug artemisinin, originated from natural sources. nih.govencyclopedia.pub The study of these compounds continues to be a vibrant and essential area of scientific inquiry, driven by the constant need for new medicines to combat diseases.

Significance of Steroidal Sapogenins in Biochemical and Biological Investigations

Steroidal sapogenins are a class of naturally occurring steroid compounds that are the aglycone (non-carbohydrate) portion of saponins (B1172615). nih.govhebmu.edu.cn They are characterized by a spirostan (B1235563) or furostan (B1232713) skeleton and are widely distributed in the plant kingdom. nih.govhebmu.edu.cn These compounds have garnered significant attention from researchers due to their diverse and potent biological activities, including anti-inflammatory, antifungal, and cytotoxic effects. iscientific.orgmdpi.com In the pharmaceutical industry, certain steroidal sapogenins, such as diosgenin (B1670711), serve as crucial starting materials for the semi-synthesis of various steroid hormones. nih.gov Their unique chemical structures and biological properties make them valuable tools for biochemical investigations and the development of new therapeutic agents. hebmu.edu.cnmdpi.com

Overview of Australigenin's Discovery and Initial Characterization in Academic Literature

This compound, a novel steroidal sapogenin, was first isolated from the fruits of Cordyline australis. researchgate.netacs.org Its structure was determined to be 5α-spirost-25(27)-ene-1β,3β-diol through the use of infrared (IR) spectroscopy, proton nuclear magnetic resonance (PMR), and mass spectrometry. researchgate.net In addition to this compound, thirteen other steroidal sapogenins were identified in the same study, highlighting the rich chemical diversity of this plant species. researchgate.net Subsequent to its initial discovery, this compound has also been reported from Cordyline manners-suttoniae. nih.govresearchgate.net Further studies have led to the isolation of derivatives of this compound, such as 1-sulfo-australigenin-3-sodium sulphate, also known as fruticogenin A, from the aerial parts of Cordyline fruticosa L. var. strawberries. nih.gov

Scope and Objectives of Current this compound Research Directions

Current research on this compound and its derivatives is focused on exploring their potential therapeutic applications. For instance, an antibacterial-activity-guided fractionation of an extract from the fruit of Cordyline manners-suttoniae led to the isolation of this compound along with ten new steroidal saponins. sci-hub.se This suggests a potential role for this compound and related compounds in the development of new antibacterial agents. sci-hub.se The structural similarities of this compound to other bioactive steroidal sapogenins also point towards the possibility of other pharmacological activities, such as anticancer and anti-inflammatory effects, which are areas of active investigation for this class of compounds. hebmu.edu.cnmdpi.com Future research will likely involve the total synthesis of this compound and the creation of a library of analogues to conduct comprehensive structure-activity relationship (SAR) studies. This will help in identifying the key structural features responsible for its biological activity and in optimizing its therapeutic potential.

Structure

2D Structure

3D Structure

Properties

CAS No. |

90865-22-8 |

|---|---|

Molecular Formula |

C27H42O4 |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

(1S,2S,4S,6R,7S,8R,9S,12S,13S,14R,16R,18S)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol |

InChI |

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h16-24,28-29H,1,5-14H2,2-4H3/t16-,17-,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |

InChI Key |

XLHFBXMTUNORSV-XLVIIDFLSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CCC(=C)CO6 |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 |

Origin of Product |

United States |

Natural Occurrence and Bioprospecting of Australigenin

Botanical Sources of Australigenin and Related Compounds

The genus Cordyline, belonging to the family Asparagaceae, is recognized as a rich source of steroidal saponins (B1172615), including various spirostane, furostane, and cholestane (B1235564) glycosides. nih.govsci-hub.se It is within this genus that this compound is naturally found.

The primary and initial source from which this compound was identified is the fruit of Cordyline australis. evitachem.comacs.org The compound, a new steroidal sapogenin chemically identified as 5α-spirost-25(27)-ene-lβ,3β-diol, was isolated and characterized from extracts of these fruits. nih.govacs.org Prior research on Cordyline species had largely focused on the steroidal sapogenins present in the leaves, making the investigation of the fruits a novel endeavor that led to this discovery. acs.org In addition to this compound, the analysis of C. australis fruits revealed the presence of thirteen other steroidal sapogenins, including polygenin, 1β-hydroxycrabbogenin, and sceptrumgenin. acs.orgresearchgate.net While the leaves of C. australis do yield steroidal sapogenins, the yield is considered low. nih.gov

Following its initial discovery, this compound was also reported to be present in Cordyline manners-suttoniae. nih.govresearchgate.net An investigation into a dichloromethane (B109758) extract from the fruit of C. manners-suttoniae led to the isolation of ten new 5α-spirostane saponins, alongside the known compound, this compound. sci-hub.seresearchgate.net This finding confirms that the occurrence of this compound is not limited to a single species within the genus.

The chemical footprint of this compound extends to other species within the genus, notably Cordyline fruticosa. While this compound itself has not been isolated directly from this species, a closely related derivative has. nih.gov From the aerial parts of Cordyline fruticosa L. var. strawberries, researchers isolated a new sulfated steroidal derivative named fruticogenin A, which is chemically defined as 1-sulfo-australigenin-3-sodium sulphate. nih.gov This discovery establishes a clear structural link to this compound. C. fruticosa is known to contain a variety of other compounds, including cholestane glycosides, polyphenols, flavonoids, and other steroidal saponins. nih.govtandfonline.com

Biogeographical Distribution and Ecological Relevance in Natural Product Research

The geographical locations of the plant sources of this compound are concentrated in the Western Pacific.

Cordyline australis , commonly known as the cabbage tree, is the most widespread species of its genus and is found throughout the three main islands of New Zealand, inhabiting open spaces and forest margins. nih.govencyclopedia.pub It is adapted to harsher climates, including coastlines. australianplantsonline.com.au

Cordyline manners-suttoniae is an Australian native, occurring naturally in the rainforests and swamps of Queensland. sci-hub.seplantmark.com.au

Cordyline fruticosa , or the Ti plant, is native to Papua New Guinea, Southeast Asia, eastern Australia, Hawaii, and other Pacific islands. australianplantsonline.com.aumasterclass.com It typically thrives in the more humid, jungly regions. australianplantsonline.com.au

The genus Cordyline is of significant interest in natural product research due to its production of a diverse array of secondary metabolites. sci-hub.se These plants are characterized by the presence of flavonoids and various saponins, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. nih.gov The discovery of these bioactive compounds makes the genus a potential source for new therapeutic agents, driving further phytochemical investigations. sci-hub.senih.gov

Ethnobotanical Contextualization Leading to Scientific Inquiry

The Cordyline genus has a rich history of traditional use, which has significantly contributed to the scientific interest in its chemical constituents. nih.govnih.gov Various species have been used in traditional medicine to treat ailments such as high fever, dysentery, and bloody coughs. nih.govnih.gov

Cordyline australis has been used extensively by the Māori people as a source of both food and fibre. encyclopedia.pub

Cordyline fruticosa holds deep cultural, material, and religious significance among the peoples of Oceania. encyclopedia.pubresearchgate.net It was used for making costumes, wrapping food, and in religious ceremonies. encyclopedia.pubresearchgate.net Its rhizomes were also used as a food source. encyclopedia.pub

This long history of versatile traditional applications has prompted extensive studies into the phytoconstituents and biological activities of Cordyline species. nih.govnih.gov The initial scientific interest in the genus was partly for the purpose of identifying natural sources of steroidal sapogenins that could serve as substrates for the commercial synthesis of steroidal hormones. nih.gov This broader scientific inquiry, rooted in an appreciation for the plants' roles in traditional practices and their known chemical richness, created the context for more detailed explorations, such as the analysis of C. australis fruits, which ultimately led to the discovery of this compound.

Biosynthesis and Metabolic Pathways of Australigenin

Proposed Biosynthetic Precursors and Pathways of Steroidal Sapogenins

The biosynthesis of steroidal sapogenins, including australigenin, originates from the isoprenoid pathway. mdpi.com The fundamental building blocks are five-carbon isoprene (B109036) units, specifically isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). plos.org These precursors are synthesized through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. mdpi.com The MVA pathway is considered the primary contributor to the formation of steroidal backbones. plos.org

The pathway proceeds with the head-to-tail condensation of DMAPP and two molecules of IPP to form farnesyl diphosphate (FPP). plos.org Two molecules of FPP are then joined in a head-to-head condensation reaction, catalyzed by squalene (B77637) synthase, to produce the 30-carbon linear molecule, squalene. mdpi.com Squalene is subsequently epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase. mdpi.com

A critical branching point in the pathway is the cyclization of 2,3-oxidosqualene. In plants, this is primarily catalyzed by cycloartenol (B190886) synthase to form cycloartenol, which serves as the precursor for most plant steroids, including steroidal sapogenins. plos.orgmdpi.com Cycloartenol then undergoes a series of modifications, including demethylations, isomerizations, and reductions, to form cholesterol or β-sitosterol. nih.gov These phytosterols (B1254722) are the direct precursors for the biosynthesis of steroidal saponins (B1172615). mdpi.comnih.gov The formation of different steroidal sapogenins arises from subsequent hydroxylation, oxidation, and glycosylation of these sterol precursors at various positions on the steroid nucleus and side chain. nih.gov

Enzymatic Mechanisms Involved in this compound Formation

The conversion of cholesterol or β-sitosterol to this compound involves a series of enzymatic modifications, with cytochrome P450 monooxygenases (CYP450s) playing a crucial role. plos.org These enzymes are responsible for the hydroxylation and oxidation reactions that functionalize the sterol skeleton. nih.gov While the exact sequence of enzymatic reactions leading to this compound has not been definitively established, it is hypothesized to involve hydroxylation at specific carbon atoms of the precursor molecule.

The formation of the characteristic furostanol structure of this compound likely involves a series of hydroxylations on the side chain of the cholesterol or β-sitosterol precursor. nih.gov This would be followed by the oxidative cleavage of the side chain to form the five-membered heterocyclic ring system. The specific CYP450s and other enzymes, such as oxidases and reductases, that catalyze these transformations in the biosynthesis of this compound are yet to be identified and characterized. plos.org

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of steroidal sapogenins is under tight genetic and molecular control. The expression of the genes encoding the biosynthetic enzymes is regulated by a variety of factors, including developmental cues and environmental stresses. nih.gov Transcription factors are key players in this regulatory network, controlling the spatial and temporal expression of the pathway genes. nih.gov

Several families of transcription factors are implicated in the regulation of steroidal saponin (B1150181) biosynthesis, including MYB, bHLH, and WRKY. mdpi.commdpi.com These transcription factors can act as activators or repressors, binding to specific promoter regions of the biosynthetic genes to modulate their transcription. frontiersin.org For instance, in other plant systems, a complex of MYB, bHLH, and WD40 repeat proteins has been shown to regulate the expression of genes in the flavonoid and anthocyanin biosynthetic pathways, which share precursors with the isoprenoid pathway. frontiersin.org

Furthermore, hormonal regulation is also important. Plant hormones such as jasmonates and abscisic acid have been shown to influence the accumulation of steroidal saponins, likely by modulating the expression of key regulatory and biosynthetic genes. frontiersin.org While specific studies on the genetic regulation of this compound biosynthesis are lacking, it is expected to be controlled by a similar network of transcription factors and hormonal signals as other steroidal sapogenins.

Comparative Biosynthetic Studies of Steroidal Compounds

The biosynthesis of this compound, a furostanol-type saponin, can be compared with that of other classes of steroidal compounds, such as spirostanol (B12661974) saponins and steroidal alkaloids, which often share the same precursors. nih.govmpg.de The divergence in the pathways leading to these different classes of compounds occurs after the formation of the cholesterol or β-sitosterol intermediate. nih.gov

The key difference between the biosynthesis of furostanol and spirostanol saponins lies in the modifications of the sterol side chain. In furostanol saponin biosynthesis, the side chain undergoes hydroxylation and glycosylation, but the F-ring remains open. In contrast, for spirostanol saponins, the side chain undergoes further cyclization to form the characteristic spiroketal structure. mdpi.com

Comparative studies with steroidal glycoalkaloids (SGAs), another class of cholesterol-derived compounds, also provide insights. mpg.de The biosynthesis of SGAs and steroidal saponins share the initial steps from cholesterol. nih.gov The pathways diverge with the incorporation of nitrogen into the molecule for SGA formation, a step that is absent in steroidal saponin biosynthesis. The identification of key enzymes, such as GAME15 in Solanum species, that are involved in the biosynthesis of both SGAs and steroidal saponins from a common cholesterol precursor, highlights the evolutionary relationship and the metabolic branching between these pathways. mpg.de

These comparative studies are crucial for understanding the evolution of metabolic diversity and for identifying the key enzymatic and regulatory steps that lead to the production of specific steroidal compounds like this compound.

Isolation, Purification, and Structural Elucidation Methodologies for Australigenin

Extraction Techniques from Plant Biological Matrices

The initial discovery and isolation of Australigenin were from the fruits of Cordyline australis. nih.govacs.org It has also been reported in Cordyline manners-suttoniae. nih.gov The foundational extraction process involves treating the plant material, specifically the fruits, to liberate the sapogenins from their native glycosidic forms.

The original methodology involved hydrolyzing the saponins (B1172615) by refluxing the fruit material with 2 N hydrochloric acid (HCl) for two hours. acs.org This acid hydrolysis cleaves the sugar moieties from the aglycone (sapogenin). Following hydrolysis, the resulting acid-insoluble residue, which contains the crude sapogenins, is separated by filtration. This solid material is then washed to neutrality and dried. The final step in the extraction is the exhaustive removal of the crude sapogenin mixture from the dried residue using a solvent such as chloroform (B151607) in a Soxhlet extractor for approximately six hours. acs.org More contemporary methods for extracting similar compounds from the Cordyline genus include sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and methanol (B129727), to fractionate compounds based on their solubility. sci-hub.se

| Plant Species | Plant Part | Reference |

|---|---|---|

| Cordyline australis | Fruits | nih.govacs.org |

| Cordyline manners-suttoniae | Fruits | nih.govsci-hub.se |

Chromatographic Purification Strategies

Following extraction, the crude mixture of sapogenins requires sophisticated purification techniques to isolate this compound.

Column Chromatography Applications

Column chromatography is a fundamental technique for the separation of individual sapogenins from the crude extract. In the initial isolation of this compound, the chloroform extract was subjected to column chromatography over silica (B1680970) gel. acs.org The individual sapogenins, including this compound, were then eluted from the column using chloroform as the mobile phase. acs.org The separation is monitored by techniques like Thin-Layer Chromatography (TLC), where spots are visualized by spraying with 50% sulfuric acid (H₂SO₄) and heating, which produces characteristic colors for different sapogenins. acs.org

High-Performance Liquid Chromatography (HPLC) Methodologies

While the original isolation in 1984 did not employ High-Performance Liquid Chromatography (HPLC), modern phytochemical studies heavily rely on this technology for both analytical and preparative-scale purification of natural products. For instance, in the separation of saponins from Cordyline manners-suttoniae, a preparative Agilent 1200 HPLC system was utilized. sci-hub.se This technique offers significantly higher resolution and efficiency compared to traditional column chromatography. A typical HPLC purification for steroidal saponins would involve a reversed-phase column (e.g., C18) with a gradient elution system, often using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

| Step | Method | Details | Reference |

|---|---|---|---|

| Hydrolysis | Acid Reflux | 2 N HCl for 2 hours | acs.org |

| Extraction | Soxhlet Extraction | Chloroform solvent for 6 hours | acs.org |

| Purification | Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Chloroform | acs.org |

| Modern Purification | Preparative HPLC | Used for purifying related saponins from the same genus | sci-hub.se |

Advanced Spectroscopic Methods for Structure Determination

The definitive structure of this compound as 5α-spirost-25(27)-ene-lβ,3β-diol was established through the combined use of several advanced spectroscopic techniques. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton NMR (¹H NMR) spectroscopy was instrumental in the original structural elucidation of this compound. acs.org Specific proton signals provided key insights into its unique structure. For example, the signals for the C-27 exomethylene protons appeared at δ 4.68, confirming the double bond at the C-25(27) position. acs.org The chemical shifts for the methyl protons at C-19 and C-21 were also identified, which are characteristic of the steroidal backbone. acs.org

While a complete ¹³C NMR dataset for this compound was not detailed in the seminal literature, this technique is now standard for confirming the carbon skeleton of new natural products. sci-hub.seresearchgate.net For related spirostane saponins, every carbon signal is assigned using a combination of ¹³C NMR and 2D NMR experiments like HSQC and HMBC, which reveal proton-carbon correlations. sci-hub.semdpi.com

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry provided the molecular weight and crucial fragmentation data to confirm the proposed structure of this compound. acs.org The mass spectrum showed characteristic fragmentation patterns for a spirost-25(27)-ene structure, including significant ions at m/z 139, 114, and 99. acs.org The ion at m/z 114 is particularly diagnostic for this type of spirostane. acs.org

Modern analyses of related compounds utilize high-resolution electrospray ionization mass spectrometry (HRESIMS). sci-hub.se This technique provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), allowing for the unambiguous determination of the molecular formula. sci-hub.seresearchgate.net

| Data Type | Observation | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₂₇H₄₂O₄ | Determined from MS and NMR | acs.org |

| Key Fragment Ion (m/z) | 139 | Characteristic fragment of the spiroketal side chain | acs.org |

| Key Fragment Ion (m/z) | 114 | Diagnostic fragment for a spirost-25(27)-ene structure | acs.org |

| Key Fragment Ion (m/z) | 99 | Characteristic fragment | acs.org |

| Modern Technique | HRESIMS | Provides exact mass for molecular formula confirmation | sci-hub.se |

Table of Mentioned Chemical Compounds

| Compound Name | Chemical Class |

|---|---|

| Acetonitrile | Organic Solvent |

| This compound | Steroidal Sapogenin |

| Chloroform (CDCl₃) | Organic Solvent |

| Dichloromethane | Organic Solvent |

| Hydrochloric acid (HCl) | Inorganic Acid |

| Methanol | Organic Solvent |

| n-Hexane | Organic Solvent |

| Sulfuric acid (H₂SO₄) | Inorganic Acid |

X-ray Diffraction Analysis for Solid-State Structure

X-ray Diffraction (XRD) analysis is a powerful, non-destructive technique that provides precise information about the atomic and molecular structure of a crystalline solid. microanalysis.com.au For a complex natural product like this compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining its three-dimensional arrangement, including its absolute stereochemistry.

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. iastate.edu The crystal diffracts the X-rays in a unique pattern of spots, which is dependent on the arrangement of atoms within the crystal lattice. microanalysis.com.au By measuring the position and intensity of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. microanalysis.com.au This map allows for the precise determination of bond lengths, bond angles, and torsional angles, culminating in a definitive model of the molecular structure in the solid state.

In the context of this compound and related spirostane saponins, XRD is particularly crucial for establishing the configuration at multiple chiral centers. While techniques like NMR spectroscopy can define relative stereochemistry, XRD provides the absolute configuration, which is vital for understanding structure-activity relationships. For saponins isolated from Cordyline manners-suttoniae, X-ray diffraction analysis was a key method used to determine the absolute configurations of the molecules. researchgate.net The primary challenge in this method is obtaining a single crystal of sufficient size and quality, which can be a significant hurdle for many complex natural products. iastate.edu

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental analytical technique used for the structural elucidation of organic compounds by identifying the functional groups present in a molecule. numberanalytics.com The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. wikipedia.org An FTIR spectrometer measures this absorption, producing a spectrum that serves as a unique molecular "fingerprint." anff.org.aunih.gov

For this compound, with its chemical structure identified as 5α-spirost-25(27)-ene-lβ,3β-diol, FTIR spectroscopy provides critical evidence for its key functional groups. researchgate.net The presence of hydroxyl (-OH) groups is readily identified by a characteristic broad absorption band. The carbon-carbon double bond (C=C) of the ene group and the various carbon-hydrogen (C-H) and carbon-oxygen (C-O) bonds within the steroidal skeleton and spiroketal moiety also produce distinct signals in the FTIR spectrum. These data, when analyzed together, help to confirm the presence of the principal structural components of the molecule, complementing information obtained from mass spectrometry and NMR.

Below is a table summarizing the expected characteristic FTIR absorption bands for the main functional groups in this compound.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3500 - 3200 (Broad) |

| C-H (sp³ Alkane) | Stretching | 3000 - 2850 |

| C=C (Alkene) | Stretching | 1680 - 1640 |

| C-O (Alcohol/Ether) | Stretching | 1260 - 1000 |

Table 1: Predicted FTIR Absorption Data for this compound Functional Groups.

Challenges in Isolation and Purity Assessment of this compound

The isolation of this compound from its natural sources presents several significant challenges inherent to natural product chemistry. These difficulties stem from the complexity of the plant matrix and the physicochemical properties of the target compound.

Key Challenges Include:

Complex Mixtures: this compound exists in the plant as part of a complex mixture of structurally related steroidal saponins and other secondary metabolites. mdpi.com These related compounds often have very similar polarities and molecular weights, making their separation difficult. The isolation process typically requires multiple, sequential chromatographic steps, such as vacuum liquid chromatography and medium-pressure liquid chromatography, to achieve high purity. mdpi.com

Low Abundance: The concentration of any single natural product within an organism can be very low. researchgate.net This necessitates the processing of large quantities of plant material to obtain a sufficient yield of this compound for complete structural elucidation and biological testing.

Structural Integrity: The spiroketal functional group in this compound can be sensitive to acidic conditions, potentially leading to isomerization or degradation during extraction and purification if the pH is not carefully controlled.

Purity Assessment: Confirming the purity of the final isolated sample is a critical challenge. Due to the presence of closely related isomers and congeners, a single analytical technique is often insufficient. Purity assessment typically requires a combination of methods, such as High-Performance Liquid Chromatography (HPLC) with different detection systems (e.g., UV, ELSD, MS), and high-field NMR spectroscopy to ensure the absence of minor impurities that may not be easily detected. The complexity of the structures often requires high expertise to interpret the analytical data correctly. researchgate.net

Overcoming these challenges requires a carefully optimized workflow that combines efficient extraction protocols, high-resolution separation techniques, and a suite of sensitive analytical methods to ensure the final product is a pure, well-characterized compound. researchgate.net

Chemical Synthesis and Derivatization of Australigenin and Analogues

Total Synthesis Approaches to Australigenin

The total synthesis of complex natural products like this compound represents a significant challenge in organic chemistry. chemistryviews.org While specific total syntheses of this compound itself are not extensively detailed in the provided results, the synthesis of structurally related compounds provides insight into potential strategies. For instance, the total synthesis of other complex alkaloids often involves multi-step sequences utilizing key reactions to build the core structure. uow.edu.aucapes.gov.br A common approach involves the use of a chiral precursor to establish the desired stereochemistry early in the synthetic sequence. uow.edu.aucapes.gov.br The construction of the intricate ring systems and stereocenters of this compound would likely necessitate a convergent strategy, where different fragments of the molecule are synthesized independently before being coupled together. nih.gov Key reactions in such a synthesis could include intramolecular Diels-Alder reactions to form key cyclic structures and cycloaddition reactions to introduce specific functionalities. nih.gov

Semi-Synthesis of this compound Derivatives

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, is a common strategy to produce derivatives of complex molecules like this compound. researchgate.net This approach leverages the readily available natural product as a scaffold to create a variety of analogues with modified properties. researchgate.net

Substitution, Esterification, and Amidation Reactions

Standard organic reactions can be employed to modify the functional groups present in the this compound molecule.

Substitution Reactions: Nucleophilic substitution reactions are fundamental in organic synthesis for interconverting functional groups. researchgate.net For instance, hydroxyl groups on the this compound core can be converted to other functionalities.

Esterification: The hydroxyl groups of this compound can be esterified by reacting them with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. libretexts.org The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for this transformation. libretexts.org

Amidation: Amide derivatives can be synthesized from this compound's potential carboxylic acid functionalities or by converting its esters. The direct conversion of esters to amides, known as aminolysis, can be achieved by reaction with ammonia (B1221849) or primary or secondary amines. chemistrysteps.com However, this reaction can be slow due to the poor leaving group nature of the alkoxy group. chemistrysteps.com More efficient methods often involve activating the carboxylic acid group, for example with dicyclohexylcarbodiimide (B1669883) (DCC), before reacting it with an amine. libretexts.org Base-promoted direct amidation of esters has also emerged as a useful method for amide bond formation. rsc.org

Table 1: Key Reactions for this compound Derivatization

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Esterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, often with a coupling agent (e.g., DCC) | Amide |

| Substitution | Varies depending on desired substitution | Varies |

Sulfated Steroidal Derivatives (e.g., Fruticogenin A)

A notable derivative of this compound is the sulfated steroidal compound, Fruticogenin A, which is 1-sulfo-australigenin-3-sodium sulphate. researchgate.netresearchgate.net The synthesis of sulfated steroidal glycosides is a known process in carbohydrate and steroid chemistry. chemistryviews.orgresearchgate.net Typically, sulfation is achieved by reacting the hydroxyl groups of the steroid with a sulfating agent, such as a sulfur trioxide-pyridine complex. nih.gov This reaction can lead to the formation of sulfates at one or more hydroxyl positions, and the regioselectivity can sometimes be controlled by the reaction conditions and the steric environment of the hydroxyl groups. nih.gov The synthesis of related sulfated steroidal glycosides has been reported, often involving the protection of certain hydroxyl groups to direct the sulfation to a specific position. researchgate.net

Modifications of the Spiroketal Moiety

The spiroketal moiety is a key structural feature of this compound and other spirostan (B1235563) sapogenins. usm.my This functional group is known to be crucial for the biological activity of these compounds. usm.my Modification of the spiroketal can lead to significant changes in the molecule's properties. The biosynthesis of similar spiroketal-containing natural products, such as avermectins, involves enzymatic catalysis for the stereospecific formation of the spiroketal. nih.gov In a laboratory setting, the formation and modification of the spiroketal can be influenced by acidic or basic conditions, potentially leading to ring-opening or rearrangement reactions. Synthetic strategies targeting this moiety could involve its temporary protection while other parts of the molecule are modified, or its deliberate transformation to create novel analogues.

Design and Synthesis of Novel this compound Analogues for Research Purposes

The design and synthesis of novel analogues of natural products like this compound are driven by the search for compounds with improved or novel biological activities. nih.govnih.gov By systematically modifying the structure of this compound, researchers can explore structure-activity relationships (SAR). nih.gov This involves creating a library of derivatives with variations at different positions of the molecule and evaluating their biological effects. nih.govmdpi.com For example, new aza-steroids have been synthesized from diosgenin (B1670711), a structurally related sapogenin, by introducing nitrogen into the steroidal framework. mdpi.com Such modifications can dramatically alter the compound's properties. The synthesis of these novel analogues often employs the semi-synthetic strategies mentioned earlier, such as acylation, to introduce a diverse range of functional groups. nih.gov

Synthetic Methodologies and Reaction Optimization

The efficiency of both total and semi-synthetic routes is highly dependent on the methodologies employed and the optimization of reaction conditions. rroij.com Recent advancements in organic synthesis have focused on developing more efficient, selective, and sustainable methods. rroij.com For complex molecules, the choice of catalysts, solvents, and reaction temperatures can significantly impact the yield and purity of the desired product. whiterose.ac.uk

In the context of synthesizing this compound derivatives, optimizing reactions such as esterification and amidation is crucial. For instance, while Fischer esterification is a classic method, it often requires harsh conditions. chemistrysteps.com Alternative, milder methods might be preferable to avoid side reactions on the complex this compound scaffold. Similarly, for amidation, the use of modern coupling reagents can improve efficiency and substrate scope. researchgate.net The development of automated synthesis platforms and the use of machine learning algorithms are emerging as powerful tools for reaction optimization, allowing for the rapid screening of a wide range of conditions to find the optimal parameters. chemrxiv.orgarxiv.orgnih.gov This approach can accelerate the discovery and development of new this compound analogues. whiterose.ac.uk

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical or in vitro research data available for the chemical compound “this compound” concerning its mechanistic biological activities. Therefore, it is not possible to provide an article that adheres to the requested detailed outline on its modulation of cellular proliferation, induction of programmed cell death pathways, or its interactions with enzymes and receptors.

The distinct sections and subsections requested for the article are highly specific and require detailed experimental evidence from cellular and molecular biology studies. These include:

Modulation of Cellular Proliferation and Viability: Data on how this compound affects the growth and survival of cells.

Induction of Programmed Cell Death Pathways:

Apoptosis Induction: Evidence of this compound triggering this specific form of cell death.

Endoplasmic Reticulum Stress-Mediated Mechanisms: Information on its role in inducing stress within the endoplasmic reticulum of cells.

Mitochondria-Mediated Pathways: Details on its effects on mitochondrial function to induce cell death.

Enzyme Modulation and Receptor Interactions: Studies identifying specific enzymes or cellular receptors that this compound interacts with to exert a biological effect.

Consequently, the creation of a scientifically accurate and informative article strictly following the provided outline is not feasible at this time due to the absence of foundational research on this compound's in vitro biological activities.

Table of Mentioned Compounds

Mechanistic Investigations of Australigenin S Biological Activities Preclinical and in Vitro

In Vitro Cellular Mechanism Studies

Enzyme Modulation and Receptor Interactions

Aromatase Inhibitory Potential

Aromatase is a critical enzyme (CYP19) in the biosynthesis of estrogens, converting androgens like testosterone (B1683101) and androstenediol (B1197431) into estradiol (B170435) and estrone, respectively. nih.gov Its inhibition is a key therapeutic strategy for hormone-receptor-positive breast cancer in postmenopausal women. nih.govwikipedia.org Natural products, particularly steroidal saponins (B1172615) and flavonoids, have been investigated for their potential to inhibit this enzyme. nih.govresearchgate.net

Diosgenin (B1670711), a steroidal sapogenin that forms the core structure of many saponins, is noted for its estrogenic activity. medkoo.com While it serves as a crucial starting material for the industrial synthesis of various steroid hormones, its direct effect on aromatase activity in the body is a subject of ongoing research. wikipedia.org Some studies on plant extracts containing diosgenin, such as fenugreek, have explored their effects as purported aromatase inhibitors. webmd.com The structural similarity of these steroidal compounds to the natural substrates of aromatase suggests a potential for competitive inhibition at the enzyme's active site. nih.gov

Modulation of Phosphoinositide 3'-kinase/Akt Kinase Cascade (referencing related compounds)

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a fundamental intracellular cascade that governs cell proliferation, survival, growth, and apoptosis. youtube.comnih.govnih.gov Its dysregulation is frequently implicated in the progression of various cancers and metabolic diseases. nih.govmdpi.com

Preclinical studies have demonstrated that related steroidal saponins, particularly diosgenin, can significantly modulate this pathway. Diosgenin has been shown to inhibit the phosphorylation of Akt and its downstream target, mTOR, in HER2-overexpressing breast cancer cells. nih.gov This inhibition is crucial for its observed effects of suppressing cancer cell proliferation and inducing apoptosis. nih.gov In other contexts, such as in melanogenesis, diosgenin can activate the PI3K/Akt pathway. nih.gov It has also been found to alleviate obesity-induced insulin (B600854) resistance by modulating the PI3K/Akt signaling cascade in the liver and adipose tissue of mice fed a high-fat diet. nih.govjst.go.jp This modulation helps improve insulin sensitivity and glucose uptake. jst.go.jpresearchgate.net The activation of PI3K leads to the formation of the second messenger PIP3, which in turn activates Akt, a serine-threonine kinase that phosphorylates numerous downstream proteins to regulate cellular processes. youtube.com

| Model System | Compound | Effect on PI3K/Akt Pathway | Outcome | Reference(s) |

| HER2-overexpressing breast cancer cells | Diosgenin | Inhibition of Akt and mTOR phosphorylation | Suppression of fatty acid synthase (FAS), reduced cell proliferation, induced apoptosis | nih.gov |

| B16 Melanoma Cells | Diosgenin | Activation of PI3K/Akt pathway | Inhibition of melanogenesis | nih.gov |

| High-fat diet-induced obese mice | Diosgenin | Modulation of PI3K/Akt signaling in liver and adipose tissue | Alleviation of insulin resistance, improved glucose tolerance | nih.govjst.go.jp |

| High glucose-treated HepG2 cells | Diosgenin | Prevention of high-glucose-induced inactivation of the PI3K/Akt pathway | Elevated glucose uptake and consumption | researchgate.net |

Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal)

Spirostanol (B12661974) saponins and their derivatives have demonstrated a range of antimicrobial activities. nih.gov Dioscin, a glycoside derivative of diosgenin, has been shown to possess anti-Candida effects. nih.gov Diosgenin itself exhibits marked antibacterial activity against key periodontal pathogens, including Porphyromonas gingivalis and Prevotella intermedia, both in their planktonic and biofilm forms. nih.gov

The proposed mechanisms for its antimicrobial action include the disruption of bacterial cell membrane integrity due to its structural similarity to cholesterol. researchgate.net In Staphylococcus aureus, diosgenin has been reported to inhibit biofilm formation by regulating the sigma factor B (σB), a key component in stress response and biofilm development. researchgate.net It can also alter the cell surface hydrophobicity of bacteria. researchgate.net By integrating into the bacterial membrane, these steroidal compounds can potentially alter membrane fluidity, which affects intracellular signaling and metabolic functions essential for bacterial survival and persistence. researchgate.net

| Organism | Compound | Observed Effect | Potential Mechanism | Reference(s) |

| Porphyromonas gingivalis | Diosgenin | Inhibition of growth in both planktonic and biofilm states | Not specified | nih.gov |

| Prevotella intermedia | Diosgenin | Inhibition of growth in both planktonic and biofilm states | Not specified | nih.gov |

| Staphylococcus aureus | Diosgenin | Inhibition of biofilm formation; reduction of persister cell survival | Regulation of sigma factor B (σB); disruption of metabolic pathways; alteration of membrane dynamics | researchgate.netresearchgate.net |

| Candida albicans | Dioscin | Antifungal activity | Not specified | nih.gov |

DNA Interaction Studies

The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents, particularly in oncology. nih.gov Studies on diosgenin have revealed its ability to induce genotoxic effects in certain cell lines. In HepG2 human liver cancer cells, diosgenin was found to cause DNA damage at specific concentrations. researchgate.net This genotoxic activity is associated with the induction of apoptosis (programmed cell death) and cell cycle arrest in the S and G2/M phases. researchgate.netnih.gov The apoptotic effect is linked to the upregulation of genes involved in the intrinsic apoptosis pathway and can occur through both death receptor and mitochondrial pathways. researchgate.netnih.gov The ability of a compound to bind to DNA, either through intercalation between base pairs or by binding to the grooves of the helix, can trigger these cellular responses. nih.gov

Preclinical Pharmacological Investigations in Experimental Models

Evaluation in Inflammatory Disease Models (referencing compounds affecting steroid hormone biosynthesis)

Diosgenin has been extensively evaluated in various preclinical models of inflammatory diseases, where it has consistently demonstrated significant anti-inflammatory effects. nih.govbenthamdirect.combenthamscience.comnih.gov Its mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB pathway. benthamdirect.combenthamscience.com By downregulating the NF-κB pathway, diosgenin inhibits the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), enzymes (iNOS, COX-2), and adhesion molecules. nih.govnih.govbenthamdirect.com

In murine models of food allergy, diosgenin has been shown to attenuate allergen-induced intestinal inflammation. benthamscience.com It has also proven effective in models of diabetic neuropathic pain and testicular damage by reducing inflammation and oxidative stress. benthamscience.com In models of arthritis, diosgenin has demonstrated anti-arthritic potential by modulating inflammatory cytokines and oxidative stress biomarkers. researchgate.net These anti-inflammatory properties make steroidal saponins like diosgenin valuable candidates for managing chronic inflammatory conditions. benthamdirect.comnih.gov

Assessment of Endogenous Metabolite Regulation (e.g., Steroid Hormone Biosynthesis)

Steroid hormones are synthesized from cholesterol through a series of enzymatic reactions known as steroidogenesis. nih.govnih.govkegg.jpobgynkey.com This complex process is tightly regulated and occurs in organelles like the endoplasmic reticulum and mitochondria. nih.govresearchgate.net

Diosgenin is a phytosteroid that serves as a vital precursor in the industrial synthesis of numerous steroid hormones, including progesterone, cortisone, and pregnenolone. medkoo.comwikipedia.org While the human body lacks the enzymes to directly convert diosgenin into these active hormones, its role as a starting material highlights its fundamental connection to the steroid biosynthesis pathway. wikipedia.orgcaringsunshine.com The biosynthesis of diosgenin itself in plants like Dioscorea zingiberensis begins with cholesterol and involves a series of oxidative reactions catalyzed by cytochrome P450 enzymes. nih.govnih.gov The regulation of these enzymes and pathways in plants determines the production of diosgenin, which in turn provides the foundational structure for the synthesis of a wide array of medically important steroid drugs. wikipedia.orgnih.gov

Comparative Studies with Established Preclinical Agents

In the landscape of preclinical cancer research, the efficacy of novel compounds is often benchmarked against established chemotherapeutic agents. Apigenin, a natural flavonoid, has been the subject of numerous in vitro studies to evaluate its potential as a standalone anticancer agent and, more significantly, as a synergistic partner to conventional drugs. These comparative investigations have revealed that Apigenin can enhance the therapeutic efficacy of established agents like Paclitaxel (B517696), Cisplatin, and Doxorubicin by modulating key cellular pathways and overcoming resistance mechanisms.

Synergistic Apoptosis with Paclitaxel

Preclinical studies have demonstrated a significant synergistic effect when Apigenin is combined with Paclitaxel, a widely used mitotic inhibitor. In human cervical cancer (HeLa) cells, the combination of a low dose of Apigenin and Paclitaxel resulted in a marked increase in apoptosis compared to treatment with either agent alone. nih.govfoodforbreastcancer.com Mechanistically, this synergy is attributed to the modulation of intracellular reactive oxygen species (ROS). nih.govfoodforbreastcancer.com

Research indicates that Apigenin treatment leads to an accumulation of superoxides within the cancer cells by inhibiting the activity of superoxide (B77818) dismutase (SOD), a key enzyme in antioxidant defense. nih.govplos.orgnih.gov This increase in oxidative stress appears to be a critical factor in sensitizing the cancer cells to Paclitaxel-induced apoptosis. nih.govplos.orgnih.gov The enhanced apoptotic effect is further mediated by the cleavage of caspase-2, an initiator caspase in the apoptotic cascade. nih.govfoodforbreastcancer.com This suggests that Apigenin, by disrupting the cellular redox balance, lowers the threshold for Paclitaxel to trigger programmed cell death. nih.govfoodforbreastcancer.com

Enhancement of Cisplatin-Induced Cytotoxicity

Comparative studies involving Apigenin and the DNA-damaging agent Cisplatin have revealed a p53-dependent mechanism of synergistic cytotoxicity. In human lung carcinoma (A549) cells, co-administration of Apigenin and Cisplatin led to a significant increase in apoptosis compared to Cisplatin alone. nih.govnih.gov This enhanced cell death is linked to Apigenin's ability to promote the activation of the mitogen-activated protein kinase (MAPK) pathway, which in turn leads to the phosphorylation and accumulation of the tumor suppressor protein p53. nih.govnih.govmdpi.com

The accumulation of activated p53 subsequently upregulates the expression of pro-apoptotic proteins, thereby amplifying the cytotoxic effects of Cisplatin-induced DNA damage. nih.govnih.govmdpi.com These findings suggest that Apigenin can sensitize cancer cells to Cisplatin by modulating the p53 signaling pathway, a critical regulator of cell fate in response to genotoxic stress.

Potentiation of Doxorubicin's Anticancer Effects

The anthracycline antibiotic Doxorubicin is a cornerstone of many chemotherapy regimens, but its efficacy can be limited by drug resistance, often mediated by ATP-binding cassette (ABC) transporters that efflux the drug from cancer cells. Preclinical evidence suggests that Apigenin may help overcome this resistance. Chemoinformatics analyses and in vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) indicate that Apigenin and Doxorubicin may interact at the level of ABC transporter proteins. nih.govnih.gov

Furthermore, studies on triple-negative breast cancer spheroids have shown that Apigenin sensitizes these cells to Doxorubicin-induced apoptosis by regulating the expression of drug efflux transporters such as ABCC4 and ABCG2. researchgate.net This is achieved, in part, by Apigenin targeting heterogeneous nuclear ribonucleoprotein A2 (hnRNPA2), which is involved in the regulation of these transporters. researchgate.net The synergistic effect of Apigenin and Doxorubicin has been quantified in breast cancer cells, demonstrating a significant reduction in the half-maximal inhibitory concentration (IC50) when the two compounds are used in combination. nih.gov

| Preclinical Agent | Cancer Cell Line | Key Mechanistic Findings of Synergistic Action with Apigenin | Quantitative Data Highlight |

|---|---|---|---|

| Paclitaxel | HeLa (Cervical Cancer) | Increased apoptosis via accumulation of Reactive Oxygen Species (ROS) and suppression of Superoxide Dismutase (SOD) activity, leading to caspase-2 cleavage. nih.gov | Co-treatment with Apigenin (15 µM) and Paclitaxel (4 nM) significantly increased apoptosis compared to individual treatments. researchgate.netresearchgate.net |

| Cisplatin | A549 (Lung Carcinoma) | Enhanced cytotoxicity through activation of the MAPK pathway, leading to p53 phosphorylation and accumulation. nih.govnih.gov | Combination of Apigenin and Cisplatin significantly increased p53 protein levels compared to Cisplatin alone. mdpi.com |

| Doxorubicin | MCF-7 & MDA-MB-231 (Breast Cancer) | Synergistic cytotoxicity, potentially through interaction with ABC transporter proteins and regulation of ABCC4 and ABCG2 expression. nih.govresearchgate.net | In MCF-7 cells, the experimental IC50 for Apigenin in combination with Doxorubicin was 37.89 µM, a significant reduction from the theoretical IC50 of 126.2 µM. nih.gov |

Structure Activity Relationship Sar Studies of Australigenin and Its Analogues

Elucidation of Key Structural Features for Biological Activity

The bioactivity of australigenin-containing saponins (B1172615) is a multifactorial property, influenced by the aglycone core, the spiroketal side chain, and the nature of the attached sugar moieties.

The aglycone, or sapogenin, is the non-sugar steroid backbone of the saponin (B1150181). Modifications to this core structure can significantly impact biological activity. The cytotoxicity of steroidal saponins is influenced by both the aglycone and the attached sugar chains. bibliotekanauki.pl The structure of the aglycone is a critical determinant for the antimicrobial and cytotoxic activities of these compounds. researchgate.net

Studies on various steroidal saponins have shown that the type of aglycone significantly affects their cytotoxic potential. For instance, in a study of steroidal saponins from Paris polyphylla, the cytotoxic activities were found to be sensitive to the structures of the aglycones. jst.go.jp The presence and position of hydroxyl groups on the steroidal nucleus are particularly important. For example, some studies suggest that the number and position of hydroxyl groups in the steroid part of spirostanol (B12661974) type saponins can influence their cytotoxic effects. mdpi.com

The table below summarizes the cytotoxic activity of some steroidal saponins with varying aglycone structures against different cancer cell lines.

| Compound/Aglycone | Cell Line | IC50 (µM) | Source |

| Compound 1 (Papolatioside A) | LN229 | 4.18 ± 0.31 | nih.gov |

| Compound 1 (Papolatioside A) | U251 | 3.85 ± 0.44 | nih.gov |

| Compound 1 (Papolatioside A) | Capan-2 | 3.26 ± 0.34 | nih.gov |

| Compound 1 (Papolatioside A) | HeLa | 3.30 ± 0.38 | nih.gov |

| Compound 1 (Papolatioside A) | HepG2 | 4.32 ± 0.51 | nih.gov |

| Compounds from Tacca chantrieri | HL-60 | 1.2 ± 0.4 to 4.0 ± 0.6 | researchgate.net |

| Parkioside B | A375 | 2.74 | researchgate.net |

| Parkioside B | T98G | 2.93 | researchgate.net |

| Chalcone Analog CH1 | HCT-116 | 6.85 ± 0.71 (24h) | bibliotekanauki.pl |

| Chalcone Analog CH2 | HCT-116 | 7.9 ± 1.37 (24h) | bibliotekanauki.pl |

This table presents a selection of data to illustrate the influence of aglycone structure on cytotoxicity. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

The configuration at C-25 (R or S) can lead to diastereomers with potentially different biological activities. researchgate.net For many spirostanol saponins, the 25R configuration is common. However, studies on saponins from Yucca species suggest that the R or S configuration at C-25 does not appear to have a significant impact on cytotoxic activity, with only slight variations in IC50 values observed. nih.gov The presence of a double bond at the C-25(27) position, as seen in this compound, is a common feature in saponins from the Cordyline genus and is thought to be a key factor in their biological effects, warranting further investigation into its mechanism of action. nih.gov

The number, type, sequence, and linkage of sugar residues attached to the aglycone are critical for the biological activity of saponins. nih.gov The sugar chain influences the compound's polarity, solubility, and ability to interact with cell membranes.

Generally, an increase in the number of sugar units is correlated with a decrease in anticancer cytotoxicity, possibly due to changes in hydrophobicity. mdpi.com However, this is not a universal rule, as the specific types of sugars and their linkages also play a crucial role. nih.govmdpi.com For instance, some studies have shown that the presence of a xylose residue in a branched trisaccharide at C-3 enhances cytotoxicity-enhancing activity. researchgate.net The cytotoxic activities of steroidal saponins from Liliaceae plants have been found to be sensitive to the monosaccharides constituting the sugar moieties and their sequences. jst.go.jp

The table below illustrates how variations in the sugar moiety can affect the antibacterial activity (Minimum Inhibitory Concentration - MIC) of saponin derivatives.

| Compound | Bacterial Strain | MIC (µg/mL) | Source |

| Compound 5c | S. aureus | - | researchgate.net |

| Compound 5i | S. aureus | - | researchgate.net |

| Compound 5j | S. aureus | - | researchgate.net |

| Compound 5l | A. niger | 3.25 | researchgate.net |

| Compound 5l | C. albicans | 6.5 | researchgate.net |

| Compound 2 (Cordyline fruticosa) | E. faecalis | - | researchgate.net |

Note: The specific MIC values for compounds 5c, 5i, and 5j against S. aureus were not provided in the source, but they were noted to have better antibacterial activity than ciprofloxacin. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.govidexx.co.ukeucast.org

Specific functional groups on the this compound molecule and its analogues are key to their bioactivity.

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the aglycone can significantly influence activity. For example, in silico docking studies on spirostanol sapogenins suggested that diols have a higher affinity for HER2 receptor and tubulin targets than more polar tetrols and pentols. mdpi.com

Sulfation: The presence of sulfate (B86663) groups can modify the biological properties of saponins. For instance, a sulfated steroidal derivative, 1-sulfo-australigenin-3-sodium sulphate, has been isolated, indicating that sulfation is a natural modification in this class of compounds. colab.ws Sulfated saponins have shown cytotoxic activity. xenbase.org

Δ25(27) Double Bond: The double bond between C-25 and C-27 in the spiroketal moiety is a notable feature of this compound and many other saponins from the Cordyline genus. nih.gov This structural feature is believed to be important for their biological activity, and its mechanism of action on cancer cells is an area of recommended future research. nih.govmdpi.com Studies on Yucca saponins, however, have indicated that the presence of this double bond does not seem to have a significant influence on cytotoxicity, showing only slight variations in IC50 values. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to correlate the chemical structure of compounds with their biological activity. ejmo.org For saponins, QSAR studies can help identify the key structural features responsible for their cytotoxic or other biological effects. nih.govresearchgate.net Such models can distinguish important structural elements, for example, identifying that a branched trisaccharide at C-3 containing xylose and an acetylated tetrasaccharide at C-28 are favorable for enhancing cytotoxicity. researchgate.net

Computational chemistry, including molecular docking, provides insights into how these molecules might interact with biological targets at a molecular level. researchgate.netresearchgate.netsydney.edu.au For instance, docking studies with spirostanol sapogenins have been used to predict their affinity for cancer-related targets like the HER2 receptor and tubulin. mdpi.com These computational approaches can guide the synthesis of new derivatives with potentially improved activity. While specific QSAR models and extensive computational studies for this compound itself are not widely published, the methodologies have been applied to other steroidal saponins, demonstrating their utility in this field. researchgate.netmdpi.com

Rational Design Principles for Enhanced Bioactivity

The insights gained from SAR, QSAR, and computational studies provide a foundation for the rational design of new this compound analogues with enhanced biological activity. nih.govresearchgate.netcbs.dkmdpi.com Key principles for designing more potent derivatives would include:

Modification of the Aglycone: Introducing or altering the position of functional groups, such as hydroxyls, on the steroid nucleus to optimize interactions with biological targets.

Varying the Glycosidic Chain: Systematically altering the number, type, and linkage of sugar units to modulate properties like solubility and membrane permeability, thereby influencing cytotoxicity and other activities.

Targeted Functionalization: Incorporating specific groups, such as sulfate or acetyl groups, at positions known to enhance activity.

Exploiting the Spiroketal Moiety: Synthesizing analogues with different stereochemistries at C-25 or modifying the F-ring to probe its role in bioactivity.

By applying these principles, it is possible to develop novel this compound-based compounds with improved therapeutic potential.

Analytical Method Development for Australigenin in Research Matrices

Bioanalytical Method Validation for Australigenin in Biological Samples

A bioanalytical method is a set of procedures for the collection, processing, storage, and analysis of a biological matrix for a compound. au.dk The validation of such a method ensures that it is suitable for its intended purpose. au.dkscispace.com For this compound, no such validated method has been published.

Matrix Effect Considerations and Optimization

The matrix effect is the alteration of a target analyte's ionization efficiency due to co-eluting substances from the sample matrix, such as plasma, urine, or tissue homogenates. sciex.comnih.govresearchgate.net This can lead to ion suppression or enhancement, affecting the accuracy and reliability of quantification. sciex.comnih.gov Assessment is typically done by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution. sciex.comyoutube.com Strategies to mitigate matrix effects include optimizing sample preparation (e.g., solid-phase extraction, liquid-liquid extraction), improving chromatographic separation to isolate the analyte from interfering components, and using a stable isotope-labeled internal standard. nih.govresearchgate.net Without a developed method for this compound, specific data on its matrix effects and optimization strategies are nonexistent.

Sensitivity, Selectivity, and Reproducibility Assessments

Key parameters for bioanalytical method validation include sensitivity, selectivity, and reproducibility. scispace.comresolian.com

Sensitivity is typically defined by the lower limit of quantification (LLOQ), the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. defence.gov.au

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. resolian.com

Reproducibility (precision) refers to the closeness of agreement between multiple measurements of the same sample, assessed under the same and different conditions (intra- and inter-assay precision). resolian.com As no quantitative assay for this compound has been published, there are no available data for these essential validation parameters.

Chromatographic Methods for Quantification in Research Samples

Chromatographic techniques, particularly when coupled with mass spectrometry, are the standard for the quantitative analysis of small molecules in complex biological matrices. au.dk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for bioanalysis due to its high sensitivity and selectivity. resolian.commdpi.com It combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. resolian.com A method would involve developing specific parameters, including the choice of column, mobile phases, and mass spectrometer settings (e.g., precursor and product ions for multiple reaction monitoring, MRM). researchgate.net While researchers have used mass spectrometry to identify this compound, a validated LC-MS/MS method for its quantification has not been described. researchgate.netnih.gov

Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry

UPLC is an advancement of HPLC that uses columns with smaller particle sizes, resulting in faster analysis times and improved resolution and sensitivity. measurlabs.comresearchgate.net A UPLC-MS/MS method would offer significant advantages for analyzing this compound in research samples. nih.govmdpi.com However, no studies detailing the application of UPLC-MS for the quantification of this compound are currently available.

Immunoassay-Based Techniques (e.g., ELISA, RIA) in Research Contexts

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are techniques based on the specific binding of an antibody to its antigen. isopsoc.org They are highly sensitive but are more commonly developed for large molecules like proteins and peptides. nih.gov Developing an immunoassay for a small molecule like this compound would require producing specific antibodies to the compound, a significant undertaking. There is no evidence in the literature of the development or application of immunoassays for the detection or quantification of this compound. mdpi-res.com

The development of robust and reliable analytical methods is fundamental for the accurate quantification and characterization of natural products like this compound in complex biological samples. labmanager.com This process involves creating procedures that ensure results are consistent and reproducible across different experimental conditions. labmanager.com The primary goals of these methods include the identification, quantification, and profiling of the compound and its related substances. labmanager.comijirt.org

A crucial first step in method development is the selection of an appropriate analytical technique, often guided by the physicochemical properties of the analyte. labmanager.com For steroidal saponins (B1172615) and their aglycones, such as this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are frequently employed due to their high sensitivity, selectivity, and resolution. spirochem.commeasurlabs.comscholarsresearchlibrary.com

Sample Preparation Techniques for Diverse Biological Matrices: Extraction from Plant Tissues

The initial and one of the most critical stages in the analysis of this compound from plant sources is the effective extraction of the compound from the complex plant matrix. Plant tissues contain a wide array of compounds, including pigments, polysaccharides, and polyphenols, which can interfere with the analysis and must be efficiently removed. opsdiagnostics.comd-nb.info

A common approach for extracting steroidal saponins and their aglycones from plant material involves the use of organic solvents. The selection of the solvent system is critical and is often based on the polarity of the target compounds. For instance, methanol (B129727) is frequently used to extract saponins from the dried and powdered stems of plants like Marsdenia tenacissima. thieme-connect.commdpi.com

A generalized workflow for the extraction of this compound and related compounds from plant tissues often includes the following steps:

Homogenization and Grinding : To ensure a representative sample and increase the surface area for extraction, the plant material is typically dried and ground into a fine powder. opsdiagnostics.comphenomenex.com Methods like mechanical grinding or cryogenic grinding using liquid nitrogen are common. opsdiagnostics.comphenomenex.com

Extraction : The powdered plant material is subjected to extraction with a suitable solvent. This can be performed using various techniques, including maceration, sonication, or more advanced methods like Microwave-Assisted Extraction (MAE), which uses microwave energy to heat the solvent and enhance extraction efficiency. phenomenex.comresearchgate.net For example, the saponins of Marsdenia tenacissima are often extracted with solvents like methanol. researchgate.netresearchgate.net

Purification : Following initial extraction, the crude extract undergoes purification to remove interfering substances. A widely used method for purifying DNA from plant tissues, which can be adapted for other compounds, is the CTAB (cetyltrimethylammonium bromide) method. CTAB is a cationic detergent that helps in the removal of polysaccharides. opsdiagnostics.comd-nb.info The extract may also be subjected to liquid-liquid extraction to partition the compounds of interest into a specific solvent phase. up.ac.za Solid-phase extraction (SPE) is another common technique used to selectively isolate analytes from the complex extract. phenomenex.com

Below is a table summarizing common techniques for plant sample preparation.

| Step | Technique | Description | Purpose |

| Size Reduction | Mechanical Grinding / Cryogenic Grinding | Breaking down plant tissue into a fine powder. opsdiagnostics.comphenomenex.com | To increase surface area for efficient solvent extraction. |

| Extraction | Maceration / Sonication / Microwave-Assisted Extraction (MAE) | Soaking the powdered material in a solvent to dissolve the target compounds. phenomenex.comresearchgate.net | To transfer this compound and related saponins from the plant matrix into the solvent. |

| Purification | Liquid-Liquid Extraction (LLE) / Solid-Phase Extraction (SPE) | Separating compounds based on their differential solubilities in immiscible liquids or by passing the extract through a solid adsorbent. phenomenex.comup.ac.za | To remove interfering substances like pigments, polysaccharides, and fats. |

Preparation from In Vitro Cell Cultures and In Vivo Experimental Systems

Analyzing this compound and its metabolites from biological systems such as in vitro cell cultures and in vivo models requires meticulous sample preparation to isolate the compound from a highly complex matrix of proteins, lipids, and other cellular components.

In Vitro Cell Cultures

In vitro studies often utilize cell lines to investigate the biological activity of compounds like this compound. emulatebio.com To prepare samples from cell cultures for analysis, the following steps are typically performed:

Cell Harvesting and Lysis : Adherent cells are first detached from the culture vessel, often using enzymes like trypsin. ibidi.com Both adherent and suspension cells are then collected by centrifugation. ortoalresa.com The resulting cell pellet is washed to remove residual media and then lysed to release the intracellular contents.

Extraction : An appropriate solvent is added to the cell lysate to extract the compounds of interest.

Protein Precipitation : A common and crucial step is the removal of proteins, which can interfere with chromatographic analysis. This is often achieved by adding a precipitating agent (e.g., a cold organic solvent like acetonitrile (B52724) or methanol) to the sample, followed by centrifugation to pellet the precipitated proteins. phenomenex.com

Concentration/Dilution : Depending on the expected concentration of the analyte, the sample may need to be concentrated, often by evaporating the solvent under a stream of nitrogen and reconstituting the residue in a smaller volume of a suitable solvent. organomation.com Conversely, if the concentration is too high, the sample is diluted. organomation.com

The following table outlines a general procedure for preparing samples from cell cultures.

| Step | Procedure | Rationale |

| Cell Collection | Detachment (if adherent) followed by centrifugation. ibidi.comortoalresa.com | To obtain a concentrated pellet of cells. |

| Washing | Resuspending the cell pellet in a buffered solution (e.g., PBS) and recentrifuging. ortoalresa.com | To remove contaminants from the culture medium. |

| Extraction & Deproteinization | Lysing cells and extracting with a solvent that also precipitates proteins (e.g., cold acetonitrile). phenomenex.com | To release intracellular compounds and remove interfering proteins. |

| Final Preparation | Centrifugation to remove precipitated protein, followed by evaporation of the supernatant and reconstitution in the mobile phase. organomation.com | To obtain a clean sample compatible with the analytical instrument. |

In Vivo Experimental Systems

For in vivo studies, which may involve animal models, samples typically consist of plasma, serum, or tissue homogenates. nih.gov The preparation of these samples for analysis by methods like UPLC-MS/MS is critical for obtaining accurate pharmacokinetic data. nih.govdndi.org

A typical workflow for plasma or tissue samples includes:

Sample Collection : Blood is collected and processed to obtain plasma or serum. Tissues are harvested and must be homogenized to break down the complex structure. phenomenex.com

Extraction : Similar to cell culture preparation, liquid-liquid extraction or solid-phase extraction is used to isolate the analyte from the biological matrix. phenomenex.com

Protein Precipitation : This is a mandatory step for plasma and tissue samples to prevent column clogging and interference in the MS detector. phenomenex.com

Derivatization (Optional) : In some cases, chemical derivatization may be employed to improve the chromatographic properties or detection sensitivity of the analyte. nih.gov

The development of these sample preparation techniques is an iterative process, aiming to maximize the recovery of this compound while minimizing matrix effects to ensure accurate and precise quantification. labmanager.com

Future Directions and Emerging Research Avenues for Australigenin

Advanced Mechanistic Elucidation using Omics Technologies

The precise biological mechanisms through which Australigenin exerts its effects are not yet fully understood. Omics technologies, which facilitate the large-scale study of biological molecules, offer a powerful, high-throughput approach to unravel these complex interactions. humanspecificresearch.orgfrontiersin.org By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular response to this compound, identifying key pathways and molecular changes. nih.gov

Transcriptomics: The analysis of RNA transcripts (e.g., via RNA-seq) can reveal which genes are up- or down-regulated in cells or tissues upon exposure to this compound. This provides a snapshot of the cellular response at the genetic level. aginganddisease.org

Proteomics: Mass spectrometry-based proteomics can identify and quantify changes in the abundance of thousands of proteins, offering direct insight into the functional machinery of the cell affected by the compound. axxam.com

Metabolomics: By studying the complete set of metabolites within a biological sample, metabolomics can uncover alterations in metabolic pathways, providing a functional readout of the cellular state. humanspecificresearch.org

Integration of these omics datasets can help construct a detailed map of this compound's mechanism of action, filter out novel associations between the molecule and specific disease phenotypes, and identify robust biomarkers. nih.gov

Table 1: Hypothetical Omics Data Following Cellular Treatment with this compound

| Omics Technology | Potential Finding | Implication for Mechanistic Insight |

| Transcriptomics | Upregulation of genes related to apoptosis (e.g., CASP3, BAX); Downregulation of genes in the NF-κB signaling pathway. | Suggests a pro-apoptotic and anti-inflammatory mechanism of action. |

| Proteomics | Increased levels of cleaved Caspase-3 and PARP; Decreased levels of phosphorylated Akt and ERK proteins. | Confirms activation of apoptotic pathways and inhibition of cell survival signaling. researchgate.net |

| Metabolomics | Alterations in cellular lipid profiles; Changes in glucose metabolism pathways. | Indicates an impact on cellular energy and membrane composition. |

Application of In Silico Approaches for Target Identification and Validation

In silico, or computational, methods are indispensable tools for accelerating the early stages of drug discovery by predicting the biological targets of a compound before extensive and costly laboratory work. routledge.comtaylorfrancis.com These approaches use computer modeling to simulate the interaction between a small molecule like this compound and various macromolecular targets.

Key in silico techniques applicable to this compound research include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of this compound when bound to a specific protein target. By screening it against a library of known protein structures, researchers can generate hypotheses about its most likely biological targets. taylorfrancis.com

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity. This model can then be used to search for proteins that have a complementary binding site.

AI-Driven Analytics: Modern artificial intelligence and machine learning algorithms can analyze vast biological datasets to uncover novel therapeutic pathways and predict compound activity, helping to prioritize targets for validation. axxam.comardigen.com

These predictive methods help to de-risk drug development by focusing laboratory efforts on the most promising targets, thereby reducing time and cost. ardigen.com

Table 2: Illustrative In Silico Docking Results for this compound Against Potential Protein Targets